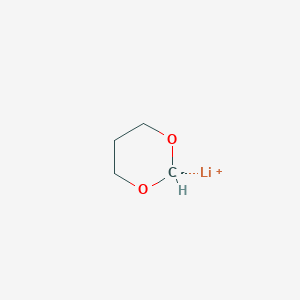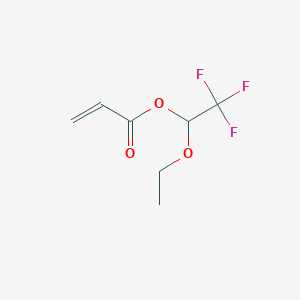
3-Acetyl-2-hydroxy-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-2-hydroxy-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one is an organic compound with a unique structure that includes a seven-membered ring with conjugated double bonds and functional groups such as a hydroxyl group, an acetyl group, and an isopropyl group. This compound is a derivative of tropolone, which is known for its aromatic properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2-hydroxy-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one can be achieved through various methods. One common approach involves the oxidation of cycloheptatriene using selenium dioxide, followed by acetylation and introduction of the isopropyl group . Another method includes the Hofmann elimination of tropinone, followed by bromination and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using selenium dioxide or other oxidizing agents. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetyl-2-hydroxy-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for electrophilic substitution, sodium borohydride for reduction, and potassium hydroxide for ring contraction reactions .
Major Products Formed
The major products formed from these reactions include benzoic acid derivatives, reduced alcohols, and various substituted cycloheptatriene compounds .
Wissenschaftliche Forschungsanwendungen
3-Acetyl-2-hydroxy-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying aromaticity.
Wirkmechanismus
The mechanism of action of 3-Acetyl-2-hydroxy-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions, while its functional groups enable hydrogen bonding and other interactions with biological molecules. These interactions can disrupt cellular processes, leading to its antimicrobial and antifungal effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tropolone: A related compound with a hydroxyl group instead of an acetyl group.
β-Thujaplicin: Another derivative with similar antimicrobial properties.
Uniqueness
3-Acetyl-2-hydroxy-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
125312-76-7 |
|---|---|
Molekularformel |
C12H14O3 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
3-acetyl-2-hydroxy-5-propan-2-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C12H14O3/c1-7(2)9-4-5-11(14)12(15)10(6-9)8(3)13/h4-7H,1-3H3,(H,14,15) |
InChI-Schlüssel |
DQAMJJXIMIMCOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=O)C=C1)O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



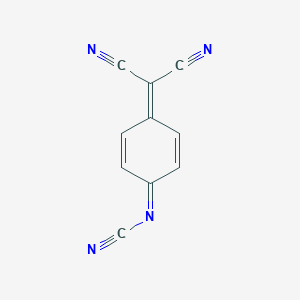
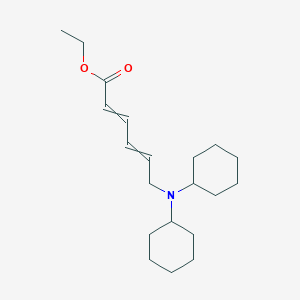
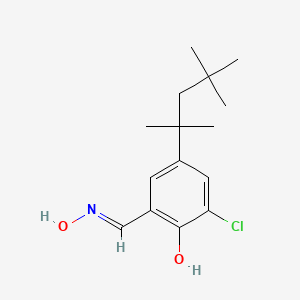
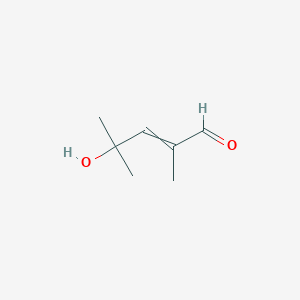

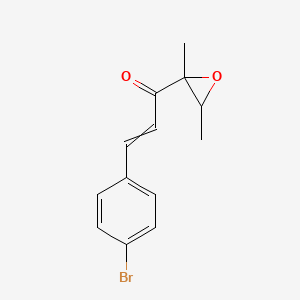
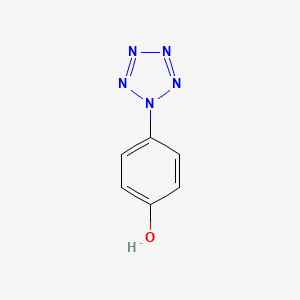
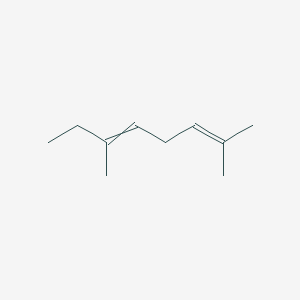
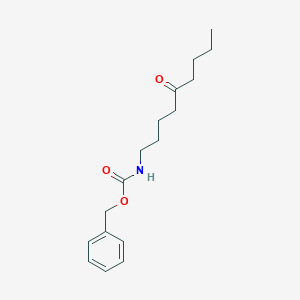
![N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide](/img/structure/B14306055.png)

